(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl)

Description

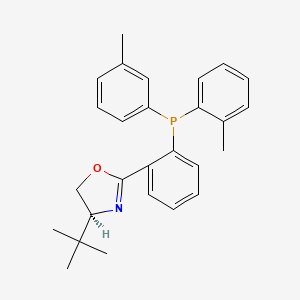

(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is a chiral phosphine ligand characterized by a central phosphorus atom bonded to two 2-tolyl (ortho-methylphenyl) groups and a substituted phenyl ring. The stereogenic center at the phosphorus atom and the bulky 2-tolyl substituents make this ligand highly effective in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions .

Properties

Molecular Formula |

C27H30NOP |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-(2-methylphenyl)-(3-methylphenyl)phosphane |

InChI |

InChI=1S/C27H30NOP/c1-19-11-10-13-21(17-19)30(23-15-8-6-12-20(23)2)24-16-9-7-14-22(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-,30?/m1/s1 |

InChI Key |

RGHJXCQBMQGRNY-GOWJNXQMSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the phosphine precursor, often involving the reaction of 2-tolylmagnesium bromide with a suitable phosphorus halide.

Chiral Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired (S)-configuration.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) undergoes various chemical reactions, including:

Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can regenerate the phosphine from its oxide form.

Substitution: The ligand can participate in substitution reactions, where it replaces other ligands in metal complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.

Substitution: Metal complexes with labile ligands are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphine ligand.

Substitution: New metal complexes with (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) as the ligand.

Scientific Research Applications

(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) has several applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Investigated for its potential in bioinorganic chemistry and enzyme mimetics.

Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) involves its coordination to metal centers, forming stable metal-ligand complexes. These complexes can then participate in catalytic cycles, influencing the reactivity and selectivity of the reactions. The chiral nature of the ligand allows for the induction of chirality in the products, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among phosphine ligands include:

- Substituents on Phosphorus: (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) employs 2-tolyl groups, which introduce ortho-methyl steric hindrance and moderate electron-donating effects. Diphenylphosphino analogs (e.g., (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole) lack methyl groups, reducing steric bulk and electronic donation . Dicyclohexylphosphino ligands (e.g., (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine) feature cyclohexyl groups, which are bulkier and more lipophilic than 2-tolyl, enhancing stability in nonpolar solvents but limiting reactivity in polar media .

- Backbone Modifications: Ferrocenyl backbones (e.g., 1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene) provide rigid, planar geometries that favor specific transition states in catalysis. In contrast, the phenyl backbone of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) offers flexibility, enabling broader substrate compatibility .

Catalytic Performance

- Enantioselectivity: The 2-tolyl groups in (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) improve enantioselectivity in hydrogenation reactions compared to diphenyl analogs, as demonstrated by higher enantiomeric excess (ee) values in ketone reductions .

- Reaction Rate: Cyclohexyl-based ligands exhibit slower reaction rates due to excessive steric hindrance, whereas 2-tolyl groups balance bulk and reactivity, optimizing turnover frequency .

Solubility and Stability

- Solubility : The lipophilic 2-tolyl groups enhance solubility in aromatic solvents (e.g., toluene) compared to polar-backbone ligands like those with oxazole rings .

- Oxidative Stability: Methyl groups in 2-tolyl substituents marginally improve resistance to oxidation relative to electron-rich diphenylphosphino ligands .

Data Table: Comparative Analysis of Phosphine Ligands

*Molecular formula for (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.